molecular formula C21H20N4O B7694074 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide

Cat. No. B7694074
M. Wt: 344.4 g/mol
InChI Key: IKBWKRWSYATLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinoline derivatives is influenced by the substituents attached to the parent structure . The first structure of 1H-pyrazolo[3,4-b]quinoline was presented in 1928 .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]quinoline derivatives can vary depending on the substituents and reaction conditions .

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]quinoline derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications as fluorescent sensors .

Mechanism of Action

Target of Action

The primary targets of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It is known that the pyrazolo[3,4-b]quinoline core is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties

Biochemical Pathways

The compound is part of the pyrazolo[3,4-b]quinoline family, which has been studied for its wide range of pharmacological properties . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide are not well-documented. The compound’s impact on bioavailability is also unknown. Further pharmacokinetic studies are needed to outline these properties .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Some compounds with similar structures have shown cytotoxic activities against certain cell lines

properties

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-4-25-20-17(12-16-10-7-14(3)11-18(16)22-20)19(24-25)23-21(26)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBWKRWSYATLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1-ethyl-7-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.